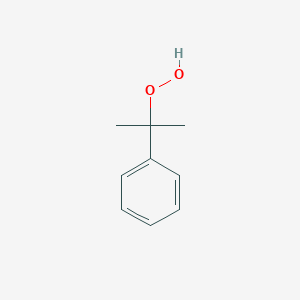

Cumene hydroperoxide

描述

属性

IUPAC Name |

2-hydroperoxypropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHLDYVWEZKEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2, Array | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024869 | |

| Record name | Cumene hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cumene hydroperoxide is a colorless to light yellow liquid with a sharp, irritating odor. Flash point 175 °F. Boils at 153 °C and at 100 °C at the reduced pressure of 8 mmHg. Slightly soluble in water and denser than water. Hence sinks in water. Readily soluble in alcohol, acetone, esters, hydrocarbons, chlorinated hydrocarbons. Toxic by inhalation and skin absorption. Used in production of acetone and phenol, as a polymerization catalyst, in redox systems., Liquid, Colorless to pale-yellow liquid with a sharp, irritating odor; [AIHA], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroperoxide, 1-methyl-1-phenylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene hydroperoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 261 °F (NTP, 1992), 153 °C, BP: Decomposes at 1 atm | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

135 °F (NTP, 1992), 79 °C, 175 °F (79 °C) (Closed cup), 79 °C c.c. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene hydroperoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cumene hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 1.39X10+4 mg/L at 25 °C, Slightly soluble in water, Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons., Soluble in ether, Solubility in water, g/100ml: 1.5 | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.03 g/cu cm at 20 °C, Relative density (water = 1): 1.06 | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4 | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.6 mmHg at 68 °F (for 80-85% by weight) (NTP, 1992), 0.00327 [mmHg], 3.27X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 32 | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene hydroperoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cumene hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities found in 80-95% cumene hydroperoxide include: cumene, dimethyl phenylcarbinol, and acetophenone. | |

| Record name | Cumene hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale-yellow liq, Colorless liquid | |

CAS No. |

80-15-9 | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cumene hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumene hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1-methyl-1-phenylethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cumene hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dimethylbenzyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7JD54X4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cumene hydroperoxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -40 °F (NTP, 1992), -9 °C | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CUMENE HYDROPEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0761 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

准备方法

Reaction Conditions and Catalysts

The oxidation is typically conducted at temperatures ranging from 70°C to 130°C and pressures of 5–10 atm to maintain the liquid phase of cumene and ensure safety. Phosphoric acid or sodium hydroxide is often employed as a catalyst to stabilize the reaction intermediates and enhance selectivity toward CHP. The use of a heterogeneous wet oxidation method , where an aqueous phase is present, improves heat dissipation and reaction control compared to dry oxidation.

Table 1: Typical Industrial Oxidation Parameters

| Parameter | Range | Source |

|---|---|---|

| Temperature | 70°C – 130°C | |

| Pressure | 5–10 atm | |

| Oxygen Concentration | 15–25 vol% | |

| Catalyst | Phosphoric acid/NaOH | |

| Cumene Feed Purity | >99% |

Wet vs. Dry Oxidation Methods

Wet Oxidation Process

In the wet oxidation method , cumene is mixed with an aqueous phase (often containing ammonia or sodium carbonate) to facilitate heat removal and pH control. The water phase absorbs the exothermic heat of reaction through evaporation, preventing thermal runaway. A cascade of 3–6 gas-sparged reactors is typically used, with oxygen introduced into the bottom of each reactor to ensure efficient gas-liquid contact. The presence of aqueous ammonia (NH₄OH) at concentrations of 0.5–1.0 wt% suppresses the formation of acidic byproducts like formic acid and phenol, which can inhibit the reaction.

Dry Oxidation Process

The dry oxidation method eliminates the aqueous phase, relying solely on cumene and oxygen. While this approach reduces equipment corrosion, it requires stricter temperature control due to the absence of evaporative cooling. Dry oxidation is less common in modern facilities due to higher risks of runaway reactions.

Process Optimization and Case Studies

Role of Ammonia in pH Control

Plant trials demonstrate that adding 24–44 lbs/hr of anhydrous ammonia as a 0.5 wt% solution significantly improves CHP yield and reduces salt deposition in distillation equipment. For example, a 40-day trial with 24 lbs/hr of ammonia resulted in a stable CHP concentration of 82 wt% and minimized fouling in reboilers. Ammonia neutralizes organic acids formed during oxidation, maintaining a pH of 6.5–7.5 and enhancing reaction selectivity.

Table 2: Impact of Ammonia Concentration on CHP Production

Distillation and Purification

Post-oxidation, the crude CHP is concentrated via vacuum distillation to remove unreacted cumene and byproducts like dimethylbenzyl alcohol. A series of 1–3 distillation stages achieves a final CHP purity of 80–83 wt% , which is suitable for downstream acid cleavage to phenol and acetone. The use of shell-and-tube heat exchangers and reboilers with low-pressure steam ensures energy-efficient separation.

Reaction Mechanism and Kinetics

The oxidation of cumene follows a free-radical chain mechanism :

The rate of CHP formation is highly dependent on oxygen partial pressure and temperature. Above 100°C , competing side reactions, such as the decomposition of CHP to acetophenone, become significant .

化学反应分析

Decomposition to Phenol and Acetone

CHP undergoes acid-catalyzed decomposition to phenol and acetone, the cornerstone of the cumene process . The mechanism involves three stages:

1.1 Protonation and Rearrangement

-

Protonation of the hydroperoxide oxygen creates a good leaving group (H₂O) .

-

Phenyl group migration forms a carbocation intermediate (C₆H₅C⁺(CH₃)₂) .

1.2 Nucleophilic Attack

-

Water attacks the carbocation to form a protonated hemiacetal intermediate .

-

Subsequent proton transfer and cleavage yield phenol and acetone .

Table 1: Thermal Decomposition Parameters of CHP

Oxidation of Propylene to Propylene Oxide

CHP oxidizes propylene to propylene oxide (PO), with 2-phenylpropan-2-ol as a byproduct :

This reaction is commercialized for PO production, leveraging CHP’s strong oxidizing capacity .

Radical-Initiated Polymerization

CHP serves as a radical initiator in acrylate and styrene polymerization. Homolytic cleavage of the O-O bond generates cumyloxyl radicals (C₆H₅C(CH₃)₂O·) , which abstract hydrogen atoms to initiate chain reactions .

Hazardous Decomposition Pathways

CHP’s instability under heat or contamination drives hazardous exothermic reactions:

4.1 Thermal Runaway Reactions

-

Above 75°C, CHP decomposes autocatalytically, with onset temperature inversely related to concentration (12–35 wt%) .

-

At >40 wt%, cumene scarcity triggers unknown pathways, increasing pressure and self-heat rates .

Table 2: Effect of Contaminants on CHP Decomposition

| Contaminant | Onset Temp. Reduction | Exothermicity Increase | Hazard Ranking |

|---|---|---|---|

| Fe²⁺ | 15–20°C | 2.5× | Highest |

| H₂SO₄ | 10–12°C | 1.8× | High |

| NaOH | 8–10°C | 1.5× | Moderate |

4.2 Metal-Ion Catalyzed Decomposition

-

Fe²⁺ and Cu²⁺ accelerate O-O bond cleavage, producing methylstyrene and acetophenone .

-

Reaction with copper/lead alloys or mineral acids (e.g., H₂SO₄) causes explosive decomposition .

Environmental Degradation

In the atmosphere, CHP reacts with hydroxyl radicals (·OH) with a half-life of 0.7 days . Wet deposition further reduces its persistence .

Synthetic Byproducts and Side Reactions

科学研究应用

Cumene hydroperoxide has a wide range of applications in scientific research and industry:

- Chemistry: It is used as a free radical initiator in the polymerization of acrylates and methacrylates .

- Biology: It is used in studies involving oxidative stress and free radical biology.

- Medicine: It is used in the synthesis of various pharmaceutical intermediates.

- Industry: It is a key intermediate in the production of phenol and acetone, and it is also used in the manufacturing of propylene oxide .

作用机制

The mechanism of action of cumene hydroperoxide involves the formation of free radicals. When this compound decomposes, it generates free radicals that can initiate polymerization reactions. In the presence of metal ions, this compound can undergo redox reactions, leading to the formation of reactive oxygen species. These reactive species can further propagate chain reactions in polymerization processes .

相似化合物的比较

Comparison with Similar Compounds

Hydrogen Peroxide (H$2$O$2$)

- Chemical Properties: Both CHP and H$2$O$2$ generate reactive oxygen species (ROS), but H$2$O$2$ is simpler ($ \text{H}2\text{O}2 $) and produced endogenously in organisms .

- Applications: H$2$O$2$ is widely used in disinfection, bleaching, and low-cost medical applications, whereas CHP is niche, focusing on phenol/acetone synthesis and specialized oxidation reactions . Both induce protective effects against chemotherapy-induced alopecia in preclinical models, with near-100% efficacy in rats .

- Kinetics :

t-Butyl Hydroperoxide (t-BHP)

- Reactivity: Unlike CHP, t-BHP ($ \text{C}4\text{H}{10}\text{O}2 $) is a poor substrate for *E.

- Thermal Behavior : CHP decomposition follows autocatalytic kinetics, while t-BHP decomposes via first-order pathways under similar conditions .

- Applications : t-BHP is primarily used as a radical initiator in polymerization, whereas CHP’s applications are more diverse, spanning fine chemicals and pharmaceuticals .

Organic Peroxides in Oxidation Catalysis

- Cumene Oxidation : CHP synthesis via metalloporphyrin catalysts (e.g., T(4-COOH)PPCu) achieves 98.3% selectivity at 80°C, outperforming traditional methods requiring harsh solvents .

- NHPI Systems : CHP production using NHPI derivatives (e.g., 4-hexyloxycarbonyl-NHPI) shows higher solubility in cumene (0.055 g/cm³ at 60°C) compared to other peroxides, enhancing reaction efficiency .

Thermal and Kinetic Analysis

CHP exhibits autocatalytic decomposition kinetics, with studies using DSC and TAM III revealing exothermic peaks at 120–150°C . Its decomposition is accelerated by metal ions (e.g., Fe³⁺), producing gaseous byproducts like CO$2$ and H$2$O . Comparatively, H$2$O$2$ decomposes at lower temperatures (50–100°C) but with higher volatility risks .

生物活性

Cumene hydroperoxide (CHP), a compound with the chemical formula C₁₃H₁₄O₂ and CAS number 80-15-9, has garnered attention due to its biological activities and potential implications in toxicology and carcinogenesis. This article delves into its biological activity, including its mechanisms of action, effects on cellular systems, and relevant case studies.

This compound is primarily known for its role in generating reactive oxygen species (ROS), which can lead to oxidative stress in biological systems. The compound undergoes homolytic cleavage of the peroxide O–O bond, facilitated by cytochrome P450 enzymes, producing cumoxyl radicals that can initiate lipid peroxidation and DNA damage . This oxidative stress is implicated in various pathological conditions, including cancer.

Free Radical Production

The generation of free radicals by CHP has significant implications:

- Lipid Peroxidation : CHP enhances lipid peroxidation in hepatocytes, leading to cellular damage .

- DNA Damage : It induces single-strand breaks in DNA, contributing to mutagenesis observed in various bacterial and eukaryotic models .

Cytotoxicity and Genotoxicity

Research has demonstrated that CHP exhibits cytotoxic effects at higher concentrations. For instance, concentrations above 0.5 mM (76 µg/mL) have been shown to be cytotoxic to human adenocarcinoma (A549) cells . In rodent studies, CHP has been linked to genotoxic effects:

- Mutagenicity : CHP was found to be mutagenic in several strains of Salmonella typhimurium and Escherichia coli, although not all strains were affected uniformly .

- Carcinogenic Potential : In long-term studies involving mice, CHP administration led to the development of sarcomas and lymphomas, indicating its potential as a carcinogen .

Table 1: Summary of Biological Activities of this compound

Study on Dermal Exposure

A significant study assessed the effects of dermal exposure to CHP in B6C3F1/N mice and F344/N rats over 14 to 90 days. While no significant changes in survival or body weight were observed after 14 days, prolonged exposure resulted in skin irritation and inflammatory responses. Notably, histological examinations revealed no significant changes in liver tissue or antioxidant levels compared to controls .

Investigation of Cytochrome P450 Interaction

In another investigation, this compound's interaction with cytochrome P450 enzymes was studied. The compound was shown to enhance the activation of these enzymes while simultaneously inhibiting NADPH-dependent lipid peroxidation. This dual role suggests that CHP may have complex interactions within metabolic pathways that could either mitigate or exacerbate oxidative damage depending on the context .

Implications for Human Health

Despite extensive research on CHP's biological activities, data on its toxicity in humans remain scarce. The available studies primarily involve animal models, raising questions about the translatability of these findings to human health risks. The potential for CHP to induce oxidative stress and genetic mutations underlines the importance of understanding its mechanisms further.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。